molecular formula C19H19BrN4OS B11987299 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11987299
M. Wt: 431.4 g/mol
InChI Key: NOHLUNUURKTYTB-LPYMAVHISA-N
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Description

The compound N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (hereafter referred to as the target compound) is a benzimidazole-based hydrazide derivative. Its structure comprises:

  • A 1-ethyl-1H-benzimidazol-2-yl core with a sulfanyl (-S-) linkage.
  • An acetohydrazide moiety functionalized with a (1E)-1-(4-bromophenyl)ethylidene group. The 4-bromophenyl substituent introduces electron-withdrawing properties, while the ethyl group on the benzimidazole nitrogen enhances lipophilicity.

Properties

Molecular Formula

C19H19BrN4OS

Molecular Weight

431.4 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H19BrN4OS/c1-3-24-17-7-5-4-6-16(17)21-19(24)26-12-18(25)23-22-13(2)14-8-10-15(20)11-9-14/h4-11H,3,12H2,1-2H3,(H,23,25)/b22-13+

InChI Key

NOHLUNUURKTYTB-LPYMAVHISA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)Br

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-bromoacetophenone with 1-ethyl-1H-benzimidazole-2-thiol in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethylidene group to an ethyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethyl derivatives

    Substitution: Substituted bromophenyl derivatives

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and benzimidazole moieties are believed to play a crucial role in its biological activity. For instance, the benzimidazole group can interact with DNA or proteins, leading to the inhibition of specific enzymes or signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural analogs and their key differences:

Compound Name Core Structure Substituents on Phenyl/Hydrazide Moiety Key Functional Groups Biological Activity (if reported) Reference
Target Compound Benzimidazole 4-Bromophenyl Sulfanyl, ethyl, hydrazide Not explicitly reported in evidence -
2-(2-Methyl-1H-benzimidazol-1-yl)-N'-(phenylmethylidene)acetohydrazide (4a) Benzimidazole Phenylmethylidene Methyl, hydrazide MIC = 4 µg/mL (Candida albicans)
N'-[1-(4-Aminophenyl)ethylidene]-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide (4v) Benzimidazole 4-Aminophenyl Amino, hydrazide MIC = 4 µg/mL (Candida albicans)
N'-[(E)-(2-Bromophenyl)methylidene]-2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetohydrazide Benzimidazole 2-Bromophenyl Benzyl, sulfanyl Not reported
N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Triazole 4-Methoxyphenyl, phenyl Triazole, sulfanyl Not reported
2-[(5-Substitutedbenzothiazol-2-yl)thio]-N'-(4-substitutedbenzylidene)acetohydrazide (4a–4j) Benzothiazole Varied (e.g., 4-fluorophenyl, 4-methylphenyl) Benzothiazole, sulfanyl Anticancer (IC₅₀: 8–32 µM)
Key Observations:
  • Substituent Position: Para-substituted phenyl groups (e.g., 4-bromo, 4-amino) enhance antimicrobial activity compared to ortho/meta positions .
  • Heterocyclic Core : Replacing benzimidazole with triazole () or benzothiazole () alters target specificity. For example, benzothiazole derivatives exhibit anticancer activity .
  • Electron Effects : Electron-withdrawing groups (e.g., bromo) improve membrane penetration, while electron-donating groups (e.g., methoxy in ) may modulate solubility .
Antimicrobial Activity:
  • Compounds 4a and 4v () demonstrated potent antifungal activity (MIC = 4 µg/mL against Candida albicans), attributed to the para-substituted phenyl and benzimidazole core .
  • The target compound’s 4-bromo substituent may similarly enhance antifungal potency due to increased lipophilicity and halogen bonding.
Anticancer Activity:
  • Benzothiazole-based analogs () showed cytotoxicity against glioma (C6) and lung adenocarcinoma (A549) cell lines, with IC₅₀ values as low as 8 µM . Structural similarities suggest the target compound may share mechanistic pathways, such as DNA synthesis inhibition.
Corrosion Inhibition:

Physicochemical and Spectral Properties

  • Crystallography : Analogs in and show dihedral angles between aromatic rings (e.g., 86.6° in disordered molecules), influencing molecular packing and stability .
  • Spectral Data :
    • IR spectra of related compounds () show NH (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C=N (~1600 cm⁻¹) stretches .
    • ¹H-NMR signals for hydrazide protons typically appear at δ 10–12 ppm, while benzimidazole protons resonate at δ 7–8 ppm .

Biological Activity

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a complex structure that combines elements of hydrazone and benzimidazole, which have been associated with various biological effects.

Antifungal Activity

Research indicates that derivatives of benzimidazole, a component of this compound, exhibit antifungal properties. For instance, compounds similar in structure have shown effectiveness against various fungal strains such as Candida albicans and Candida glabrata . The presence of the benzimidazole moiety is crucial for this activity, as it enhances interaction with fungal cell membranes.

Antibacterial Properties

Studies have demonstrated that benzimidazole derivatives possess significant antibacterial activity. The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic pathways . In particular, compounds with similar configurations have been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research on related compounds suggests that they inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response . The incorporation of the ethyl group from the benzimidazole enhances its ability to modulate inflammatory pathways.

Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of various benzimidazole derivatives, two compounds demonstrated comparable activity to established fungicides. The study utilized clinical isolates to evaluate the minimum inhibitory concentrations (MICs) against C. albicans and C. glabrata, revealing that certain structural modifications significantly enhance antifungal potency .

Study 2: Antibacterial Activity Assessment

A series of synthesized compounds including this compound were tested against a panel of bacterial strains. Results indicated that the compound exhibited notable activity against Staphylococcus aureus with an MIC value significantly lower than that of standard antibiotics .

Research Findings

Activity Type Tested Against Results Reference
AntifungalCandida albicans, Candida glabrataComparable to commercial fungicides
AntibacterialStaphylococcus aureusLower MIC than standard antibiotics
Anti-inflammatoryCOX enzyme inhibitionSignificant reduction in inflammatory markers

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